molecular formula C12H24N2O2 B1521915 1-Boc-3-ethylaminopiperidine CAS No. 883546-56-3

1-Boc-3-ethylaminopiperidine

Cat. No.: B1521915
CAS No.: 883546-56-3
M. Wt: 228.33 g/mol
InChI Key: APWWQUZRVODKQP-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Boc-3-ethylaminopiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with ω-transaminases, which are enzymes that catalyze the transfer of amino groups from an amino donor to a carbonyl acceptor . This interaction is crucial for the synthesis of chiral amines, which are valuable intermediates in the production of bioactive compounds with pharmacological properties . The nature of these interactions involves the formation of a Schiff base intermediate, which is then reduced to form the desired amine product.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling pathways by interacting with specific receptors or enzymes involved in these pathways . Additionally, it can influence gene expression by acting as a transcriptional regulator, either upregulating or downregulating the expression of specific genes . These effects on cellular metabolism can lead to changes in the overall metabolic flux and energy production within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, and either inhibit or activate their activity . For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. Alternatively, it can activate enzymes by inducing a conformational change that enhances their catalytic activity. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to certain environmental factors, such as light or heat . Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cell signaling pathways, gene expression, and metabolic activity . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, such as cellular damage or apoptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism within the cell . For example, the compound can be metabolized by cytochrome P450 enzymes, which catalyze the oxidation of organic substrates . This metabolic process can lead to the formation of reactive intermediates that can further interact with other biomolecules, influencing metabolic flux and metabolite levels within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, allowing it to reach its target sites within the cell. Additionally, binding proteins can influence the localization and accumulation of this compound within specific cellular compartments . This distribution pattern is crucial for the compound’s activity and function within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Alternatively, it may be directed to the nucleus, where it can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Chemical Reactions Analysis

1-Boc-3-ethylaminopiperidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

tert-butyl 3-(ethylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-13-10-7-6-8-14(9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWWQUZRVODKQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659964
Record name tert-Butyl 3-(ethylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883546-56-3
Record name 1,1-Dimethylethyl 3-(ethylamino)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883546-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(ethylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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